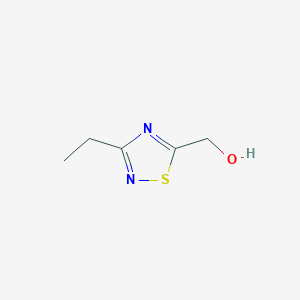![molecular formula C6H11NO B13575429 5-Methyl-1-oxa-5-azaspiro[2.4]heptane](/img/structure/B13575429.png)
5-Methyl-1-oxa-5-azaspiro[2.4]heptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-1-oxa-5-azaspiro[24]heptane is a heterocyclic compound with the molecular formula C6H11NO It features a spirocyclic structure, which includes an oxygen and nitrogen atom within a seven-membered ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One of the synthetic routes for 5-Methyl-1-oxa-5-azaspiro[2.4]heptane involves the treatment of methyl 4,6-diaryl-5-oxa-6-azaspiro[2.4]heptane-1-carboxylates with zinc in acetic acid. This reaction leads to the cleavage of the N–O bond in the isoxazolidine ring, forming 1,3-amino alcohols. Subsequent cyclization under the reaction conditions yields bi- or tricyclic lactams or lactones while retaining the three-membered ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions
5-Methyl-1-oxa-5-azaspiro[2.4]heptane undergoes various chemical reactions, including:
Reductive Cleavage: The compound can undergo reductive cleavage of the N–O bond in the presence of zinc and acetic acid, forming 1,3-amino alcohols.
Cyclization: The 1,3-amino alcohols formed from reductive cleavage can further cyclize to form bi- or tricyclic lactams or lactones.
Common Reagents and Conditions
Zinc in Acetic Acid: Used for reductive cleavage of the N–O bond.
Cyclization Conditions: The cyclization of 1,3-amino alcohols to lactams or lactones typically occurs under the same reaction conditions used for reductive cleavage.
Major Products
1,3-Amino Alcohols: Formed from the reductive cleavage of the N–O bond.
Lactams or Lactones: Formed from the cyclization of 1,3-amino alcohols.
Wissenschaftliche Forschungsanwendungen
5-Methyl-1-oxa-5-azaspiro[2.4]heptane has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of various heterocyclic compounds.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the development of new materials and chemical processes .
Wirkmechanismus
The mechanism of action of 5-Methyl-1-oxa-5-azaspiro[2.4]heptane involves the cleavage of the N–O bond in the isoxazolidine ring, leading to the formation of 1,3-amino alcohols. These amino alcohols can further cyclize to form lactams or lactones. The molecular targets and pathways involved in these reactions are primarily related to the reactivity of the isoxazolidine ring and the formation of stable products under the reaction conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Oxa-5-azaspiro[2.4]heptane: A similar compound with a spirocyclic structure but without the methyl group.
5-Phenyl-1-oxa-5,6-diazaspiro[2.4]heptane-4,7-dione: Another spirocyclic compound with additional functional groups.
Uniqueness
5-Methyl-1-oxa-5-azaspiro[2The spirocyclic structure also contributes to its distinct properties compared to other similar compounds .
Eigenschaften
IUPAC Name |
6-methyl-1-oxa-6-azaspiro[2.4]heptane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c1-7-3-2-6(4-7)5-8-6/h2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLVHGXGLWFIBHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(C1)CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(6R)-2-nitro-6-[[4-(trifluoromethoxy)phenyl]methoxy]-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine](/img/structure/B13575352.png)

![Methyl (r)-3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropanoate](/img/structure/B13575357.png)




![2-(Tert-butoxycarbonylamino)benzo[b]thiophene-3-carboxylic acid](/img/structure/B13575392.png)
![1,3-Dioxoisoindolin-2-YL spiro[3.5]nonane-7-carboxylate](/img/structure/B13575397.png)




![2-chloro-N-[3-(trihydroxysilyl)propyl]acetamide](/img/structure/B13575428.png)
